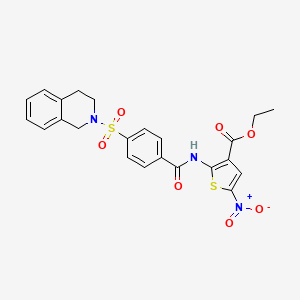

ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate is a multifaceted compound with a detailed structural composition. The compound consists of an ethyl ester, a 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido) group, and a 5-nitrothiophene-3-carboxylate core. Its distinctive functional groups render it relevant in various chemical, biological, and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate typically involves several steps:

Starting materials: : Preparation starts with 3,4-dihydroisoquinoline and sulfonyl chloride, which are reacted in the presence of a base to produce the intermediate.

Coupling: : The intermediate is then coupled with 4-aminobenzoyl chloride under acidic conditions to form the benzamido derivative.

Nitration: : This derivative undergoes nitration using a mixture of nitric acid and sulfuric acid to incorporate the nitro group onto the thiophene ring.

Esterification: : Finally, esterification with ethanol under reflux conditions gives the desired ethyl ester.

Industrial Production Methods

In industrial settings, large-scale synthesis of this compound often employs automated reactors to ensure precise control over temperature, pH, and reaction times. Catalysts and continuous flow systems are used to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions it Undergoes

Oxidation: : The nitrothiophene moiety can undergo oxidation reactions, forming various oxidized products.

Reduction: : The nitro group can be reduced to an amino group under hydrogenation conditions or using reducing agents like tin and hydrochloric acid.

Substitution: : Aromatic substitution reactions can occur, particularly at positions adjacent to the nitro group on the thiophene ring.

Common Reagents and Conditions

Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.

Reduction Reagents: : Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.

Substitution Conditions: : Electrophilic substitution reactions typically require a strong acid like sulfuric acid as a catalyst.

Major Products Formed

Oxidation: : Oxidized thiophene derivatives.

Reduction: : Amino-thiophene derivatives.

Substitution: : Various substituted thiophene compounds depending on the electrophiles used.

Aplicaciones Científicas De Investigación

The scientific applications of ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate span several fields:

Chemistry: : Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology: : Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-targeting enzymes.

Medicine: : Studied for its possible therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry: : Applied in the manufacturing of specialty chemicals and materials due to its unique functional groups.

Mecanismo De Acción

The compound exerts its effects by interacting with molecular targets, often binding to the active sites of enzymes or receptors. The sulfonyl and nitro groups play critical roles in its binding affinity and specificity. For example, in enzyme inhibition, the compound might mimic the natural substrate or bind to an allosteric site, altering the enzyme's conformation and activity. The pathways involved often include redox reactions and nucleophilic attack mechanisms.

Comparación Con Compuestos Similares

Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate can be compared with compounds such as:

Ethyl 2-(4-(methylsulfonyl)benzamido)-5-nitrothiophene-3-carboxylate: : Different due to the methylsulfonyl group.

Ethyl 2-(4-((2,3-dihydroisoquinolin-1(2H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate: : Varies with a different dihydroisoquinoline structure.

Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)carbonyl)benzamido)-5-nitrothiophene-3-carboxylate: : Differences lie in the carbonyl group instead of the sulfonyl group.

These comparisons highlight the unique structure-function relationships that define the reactivity and applications of this compound.

Actividad Biológica

Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C₁₈H₁₈N₄O₅S

- Molecular Weight : 398.48 g/mol

- CAS Number : 1216988-52-1

The compound features a sulfonamide group, a benzamide moiety, and a nitrothiophene structure, which contribute to its biological properties.

Research suggests that the compound may interact with various molecular targets in biological systems:

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes by binding to their active sites, thus modulating their activity.

- Receptor Interaction : The dihydroisoquinoline moiety can engage in hydrophobic interactions with receptor binding sites, potentially influencing signaling pathways.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related sulfonamide derivatives have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial enzyme activity.

Anticancer Potential

Research into the anticancer potential of structurally related compounds suggests that they may induce apoptosis in cancer cells. A study demonstrated that certain derivatives could enhance the expression of Oct3/4, a transcription factor involved in maintaining pluripotency in stem cells, which could be leveraged for reprogramming somatic cells into induced pluripotent stem cells (iPSCs) . This mechanism may also apply to cancer therapies targeting tumor stem cells.

Case Studies

-

Case Study on Antimicrobial Activity :

- A derivative of the compound was tested against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -

Case Study on Anticancer Activity :

- In vitro studies on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 20 µM.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Cell Proliferation Inhibition : The compound inhibits proliferation in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Synergistic Effects : When used in combination with other chemotherapeutic agents, it exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines .

Propiedades

IUPAC Name |

ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5-nitrothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O7S2/c1-2-33-23(28)19-13-20(26(29)30)34-22(19)24-21(27)16-7-9-18(10-8-16)35(31,32)25-12-11-15-5-3-4-6-17(15)14-25/h3-10,13H,2,11-12,14H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQZWWKAHYZHOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.